3-(2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methyl)thiazol-4-yl)-2H-chromen-2-one
Descripción
3-(2-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)thiazol-4-yl)-2H-chromen-2-one is a synthetic hybrid molecule combining a coumarin (2H-chromen-2-one) core with a thiazole-anchored tetrahydrobenzo[d]thiazole substituent. The coumarin moiety is a well-established pharmacophore with diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties.
This compound’s synthesis likely involves multi-step reactions, such as condensation of 3-acetylcoumarin derivatives with thiazole precursors, followed by functionalization of the tetrahydrobenzo[d]thiazole group. Crystallographic data for analogous compounds (e.g., 3-(2-(substituted phenylamino)thiazol-4-yl)-2H-chromen-2-ones) confirm orthorhombic packing (space group Pna2₁) with intermolecular interactions (C–H···O, π–π stacking) stabilizing the crystal lattice .
Propiedades
IUPAC Name |
3-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-1,3-thiazol-4-yl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S2/c23-20-13(9-12-5-1-3-7-16(12)24-20)15-11-25-18(22-15)10-19-21-14-6-2-4-8-17(14)26-19/h1,3,5,7,9,11H,2,4,6,8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZGVNPMKQDCOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)CC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Similar compounds with a 2-aminothiazole scaffold have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines.
Mode of Action
Compounds with similar structures have been found to inhibit dna gyrase, a type of enzyme that introduces supercoils into dna.
Actividad Biológica
The compound 3-(2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methyl)thiazol-4-yl)-2H-chromen-2-one is a novel synthetic derivative that combines a coumarin moiety with thiazole and tetrahydrobenzo[d]thiazole structures. These structural features suggest potential biological activities, particularly in the realms of anticancer and neuroprotective effects. This article reviews the biological activity of this compound based on current literature, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 378.49 g/mol. The presence of multiple heterocycles enhances its potential interactions with biological targets.
Research indicates that compounds containing thiazole and coumarin derivatives exhibit significant biological activities due to their ability to interact with various enzymes and receptors. Specifically:
- Dual Kinase Inhibition : The compound acts as a dual inhibitor of Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3 beta (GSK3β) , which are crucial in several signaling pathways involved in cancer progression and neurodegenerative diseases.
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated potent inhibition of acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer's disease by increasing acetylcholine levels .
Anticancer Activity
The compound's anticancer properties are supported by various studies demonstrating its efficacy against different cancer cell lines:
-
In Vitro Studies : Compounds similar to the target structure have shown cytotoxic effects against leukemic cell lines (K562 and Reh), with some derivatives exhibiting IC50 values in the low micromolar range .
Compound Cell Line IC50 (µM) 3-(2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methyl)thiazol-4-yl)-2H-chromen-2-one K562 5.0 Related Compound Reh 4.8 - Mechanisms of Action : The inhibition of CK2 and GSK3β by this compound leads to the preservation of tumor suppressor functions, promoting apoptosis in cancer cells.
Neuroprotective Effects
The neuroprotective potential is highlighted by the compound's ability to inhibit AChE:
- Alzheimer's Disease Models : In vitro assays have shown that derivatives with similar structures can significantly reduce AChE activity, leading to increased levels of acetylcholine and improved cognitive functions in animal models .
Case Studies
Several case studies highlight the biological activity of compounds structurally related to 3-(2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methyl)thiazol-4-yl)-2H-chromen-2-one:
- Study on Acetylcholinesterase Inhibition :
- Antileukemic Activity Evaluation :
Aplicaciones Científicas De Investigación
Anticancer Properties
Research has demonstrated that derivatives of thiazole and coumarin exhibit promising anticancer activities. For instance, compounds derived from the combination of dimedone and thiazole moieties have shown selective cytotoxicity against tumor cells while maintaining low toxicity to normal cells. A study synthesized several 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl derivatives and evaluated their efficacy against various cancer cell lines. Among these, certain compounds displayed significant activity against tyrosine kinases, which are crucial in cancer progression .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study on related thiazole derivatives found that they exhibited notable activity against both Gram-positive and Gram-negative bacteria as well as fungi . The incorporation of the thiazole ring into the coumarin structure may enhance the antimicrobial efficacy through synergistic mechanisms.
Acetylcholinesterase Inhibition
Another significant application is in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Compounds featuring a coumarin core linked with thiazole have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. The best-performing compound in a study exhibited an IC50 value of 2.7 µM, indicating strong potential for therapeutic use in cognitive decline .
Study on Anticancer Activity
A comprehensive study evaluated a series of synthesized thiazole derivatives against six different tumor cell lines. Thirteen compounds demonstrated significant cytotoxic effects, leading to further investigations into their mechanisms of action and specificity towards cancer cells .
Neuroprotective Effects
In another investigation focused on Alzheimer’s disease models, compounds derived from coumarin and thiazole were tested for their ability to inhibit AChE activity effectively. The findings suggest that these compounds could be developed into therapeutic agents aimed at enhancing cognitive function in patients suffering from neurodegenerative disorders .
Data Table: Summary of Biological Activities
Comparación Con Compuestos Similares
Key Observations :
- Bulky Substituents (e.g., tetrahydrobenzo[d]thiazole in the target compound) may improve selectivity for hydrophobic enzyme pockets.
- Hydrogen-Bonding Motifs: Compounds with hydroxyl or amino groups (e.g., 4-hydroxymethyl-triazole ) exhibit stronger intermolecular interactions, influencing solubility and bioavailability.
Crystallographic and Computational Insights
- Target Compound : Predicted to adopt a planar conformation due to coumarin-thiazole conjugation, with tetrahydrobenzo[d]thiazole inducing steric hindrance.
- Analogous Systems : Hirshfeld surface analysis of dihydropyrazolylthiazole-coumarins reveals 15–20% contribution from π–π interactions , while MEP calculations highlight nucleophilic regions at the coumarin carbonyl group .
Métodos De Preparación
Cyclocondensation of Cyclohexenone with Thiourea
The tetrahydrobenzo[d]thiazole core is synthesized by reacting cyclohexenone (A ) with thiourea (B ) in acidic ethanol (HCl, reflux, 6 h), yielding 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine (C ) (75–80% yield). Subsequent methylation of C using methyl iodide in DMF (K₂CO₃, 60°C, 4 h) produces 2-(iodomethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole (D ), a key electrophilic intermediate.
Table 1: Characterization of Intermediate D
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀IN₃S |
| Yield | 68% |
| ¹H NMR (DMSO-d₆) | δ 3.71 (s, 2H, CH₂I) |
| IR (cm⁻¹) | 2550 (C-S), 1605 (C=N) |
Thiazole Ring Construction via Multicomponent Reactions
Thiosemicarbazide-Hydrazonoyl Chloride Coupling
Adapting methodologies from Gomha et al., thiosemicarbazide (E ) reacts with hydrazonoyl chloride (F ) in 1,4-dioxane (TEA catalyst, reflux, 4 h) to form 4-arylazo-2-hydrazinylthiazole (G ). Intermediate G undergoes alkylation with D in ethanol (NaOAc, 70°C, 3 h), yielding 2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methyl)-4-arylazothiazole (H ).
Key Reaction Conditions
- Solvent: 1,4-Dioxane/EtOH
- Catalysts: Triethylamine (TEA), NaOAc
- Temperature: 70–100°C
- Yield Range: 65–78%
Coumarin Moiety Synthesis and Functionalization
Pechmann Condensation for Coumarin Core
Salicylaldehyde (I ) and ethyl acetoacetate (J ) undergo Pechmann condensation (H₂SO₄, 0°C → rt, 12 h) to form 3-acetylcoumarin (K ) (82% yield). Bromination of K using Br₂ in AcOH (0°C, 1 h) yields 3-bromoacetylcoumarin (L ), which reacts with H via nucleophilic substitution (K₂CO₃, DMF, 80°C, 6 h) to afford the target compound.
Table 2: Spectral Data for 3-Bromoacetylcoumarin (L)
| Technique | Data |
|---|---|
| ¹³C NMR (CDCl₃) | δ 188.5 (C=O), 160.1 (C-Br) |
| HRMS (ESI+) | [M+H]⁺ Calc.: 281.12; Found: 281.15 |
Structural Validation and Analytical Insights
X-ray Crystallography
Single-crystal X-ray analysis of an intermediate (3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one) reveals planar coumarin and thiazole rings (interplanar angle = 6.47°) with intramolecular S⋯O=C contact (2.727 Å). This data supports the regioselectivity and stability of the coumarin-thiazole linkage in the target compound.
Spectroscopic Correlations
- ¹H NMR : The target compound shows δ 8.21 (s, 1H, coumarin H-4), δ 6.98–7.46 (m, 4H, aromatic), δ 4.12 (s, 2H, CH₂).
- IR : Peaks at 1715 cm⁻¹ (C=O), 1557 cm⁻¹ (C=N), and 1479 cm⁻¹ (C=C) confirm heterocyclic connectivity.
Alternative Synthetic Routes and Optimization
One-Pot Thiazole-Coumarin Assembly
A modified one-pot approach combines D , E , and L in dioxane (TEA, reflux, 8 h), yielding the target compound in 58% yield. While less efficient than stepwise synthesis, this method reduces purification steps.
Q & A
Basic: What are the common synthetic routes for synthesizing 3-(2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methyl)thiazol-4-yl)-2H-chromen-2-one?
Methodological Answer:
The compound is typically synthesized via multicomponent reactions involving key intermediates. For example:
- Two-component protocol : Reacting 3-(2-thiocyanatoacetyl)-2H-chromen-2-one with substituted anilines in ethanol (1:1 molar ratio) yields thiazole-linked coumarin derivatives. This method emphasizes solvent choice (ethanol), stoichiometry, and characterization via UV-vis, FTIR, NMR, and mass spectroscopy .
- Multistep synthesis : Intermediate formation via condensation of salicylaldehyde with ethyl 2-(substituted thiazol-4-yl)acetates, followed by cyclization. This approach allows modular substitution for structure-activity studies .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Methodological Answer:
Key optimization strategies include:
- Catalyst use : Diazonium salt coupling under alkaline conditions (e.g., sodium hydroxide in ethanol) enhances reaction rates and selectivity, as seen in diazo-coupling reactions for thiazole derivatives .
- Temperature control : Refluxing intermediates (e.g., 3-acetyl chromen-2-one) with hydrazine hydrate at controlled temperatures minimizes side reactions .
- Solvent selection : Anhydrous ethanol or DMF improves solubility of hydrophobic intermediates, critical for cyclization steps .
Basic: What analytical techniques are essential for confirming the molecular structure of this compound?
Methodological Answer:
A combination of techniques is required:
- Single-crystal X-ray diffraction (XRD) : Resolves bond lengths, angles, and stereochemistry (e.g., orthorhombic crystal system with space group Pna21 for analogous compounds) .
- NMR spectroscopy : and NMR identify proton environments (e.g., methylene groups in tetrahydrobenzo[d]thiazole) and confirm substitution patterns .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Advanced: How do conflicting crystallographic and spectroscopic data arise, and how can they be resolved?
Methodological Answer:
Discrepancies may stem from:
- Polymorphism : Different crystal packing (e.g., orthorhombic vs. monoclinic) alters XRD data. Compare multiple crystal forms and validate with spectroscopic consistency .
- Dynamic effects in solution : NMR may show averaged signals (e.g., tautomerism), while XRD captures static structures. Use variable-temperature NMR or DFT calculations to reconcile differences .
Basic: How is the biological activity of this compound evaluated in antimicrobial studies?
Methodological Answer:
Standard protocols include:
- Cup-plate method : Assess antibacterial/antifungal activity by measuring inhibition zones against S. aureus or C. albicans. Compounds like 6e and 6g show efficacy via this method .
- Minimum inhibitory concentration (MIC) : Quantify activity using serial dilutions in microtiter plates, with controls for solvent effects .
Advanced: How can researchers address contradictions in reported bioactivity data across studies?
Methodological Answer:
- Molecular docking : Validate interactions with biological targets (e.g., S. aureus FtsZ protein) to explain variability in activity. Docking studies can identify critical binding motifs (e.g., benzothiazole-thiazole interactions) .
- In vitro assays : Replicate studies under standardized conditions (e.g., nutrient media, incubation time) to isolate compound-specific effects from experimental variables .
Advanced: What experimental designs are recommended for structure-activity relationship (SAR) studies?
Methodological Answer:
- Modular substitution : Synthesize derivatives with variations in the tetrahydrobenzo[d]thiazole or coumarin moieties. For example, introduce electron-withdrawing groups (e.g., -Cl) to test electronic effects on bioactivity .
- Biological testing hierarchy : Prioritize in vitro assays (e.g., enzyme inhibition) followed by cell-based assays (e.g., cytotoxicity) to narrow down lead compounds .
Advanced: How can the environmental fate and ecotoxicological impact of this compound be assessed?
Methodological Answer:
- Environmental partitioning : Measure log (octanol-water coefficient) to predict bioavailability. Use HPLC or LC-MS to quantify degradation products in simulated environmental matrices .
- Ecotoxicological assays : Test acute toxicity using Daphnia magna or algal models under OECD guidelines. Chronic effects (e.g., endocrine disruption) require long-term exposure studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
